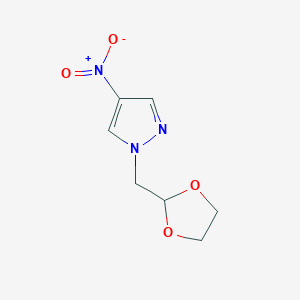
Pyridazine-3,4-dicarboxylic acid diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine-3,4-dicarboxylic acid diamide, also known as PDCAD, is a heterocyclic compound derived from the pyridine family. It is a colorless solid that is highly soluble in water and organic solvents. PDCAD is widely used in scientific research due to its ability to form strong hydrogen bonds and its ability to act as a proton acceptor. It is also used in the synthesis of other compounds and in the production of pharmaceuticals and agrochemicals.
Scientific Research Applications
Pyridazine-3,4-dicarboxylic acid diamide is widely used in scientific research due to its ability to form strong hydrogen bonds and its ability to act as a proton acceptor. It is used in the synthesis of other compounds, such as pyridazinone and pyridazinone derivatives. It is also used in the production of pharmaceuticals and agrochemicals. Pyridazine-3,4-dicarboxylic acid diamide is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mechanism of Action
Pyridazine-3,4-dicarboxylic acid diamide acts as a proton acceptor, which means that it can accept protons from other molecules. This allows Pyridazine-3,4-dicarboxylic acid diamide to form strong hydrogen bonds with other molecules, which makes it ideal for use in scientific research. Pyridazine-3,4-dicarboxylic acid diamide also has the ability to interact with enzymes, which makes it useful for studying enzyme-catalyzed reactions.
Biochemical and Physiological Effects
Pyridazine-3,4-dicarboxylic acid diamide has been studied for its potential biochemical and physiological effects. Studies have shown that Pyridazine-3,4-dicarboxylic acid diamide can inhibit the growth of certain bacteria, including E. coli and Salmonella. It has also been shown to inhibit the growth of certain fungi, including Candida albicans. In addition, Pyridazine-3,4-dicarboxylic acid diamide has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
Pyridazine-3,4-dicarboxylic acid diamide has several advantages when used in laboratory experiments. It is highly soluble in both water and organic solvents, which makes it easy to work with. It is also relatively inexpensive, which makes it an attractive option for research purposes. However, Pyridazine-3,4-dicarboxylic acid diamide is not very stable in the presence of light and heat, which can limit its use in some experiments.
Future Directions
The use of Pyridazine-3,4-dicarboxylic acid diamide in scientific research is still in its early stages, and there are many potential future directions for its use. For example, studies could be conducted to further explore its potential biochemical and physiological effects, as well as its potential use in the production of pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as pyridazinone and pyridazinone derivatives. Finally, further research could be conducted to explore its potential use in the study of enzyme-catalyzed reactions and the structure and function of proteins.
Synthesis Methods
Pyridazine-3,4-dicarboxylic acid diamide can be synthesized using two different methods. The first method is a nucleophilic substitution reaction, in which a nucleophile is added to the pyridine ring to form a new ring structure. This method is generally used when the desired product is a substituted pyridine. The second method is a condensation reaction, in which two molecules are reacted together to form a new product. This method is generally used when the desired product is a heterocyclic compound.
properties
IUPAC Name |
pyridazine-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-1-2-9-10-4(3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNHVDZCCUMECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3,4-dicarboxylic acid diamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)


![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)







